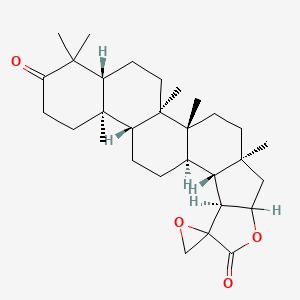
MitoMark Red I
Übersicht
Beschreibung
MitoMark Red I is a red fluorescent dye that accumulates in the mitochondria of viable cells . The fluorescence intensity of MitoMark Red I is dependent on the mitochondrial membrane potential .
Molecular Structure Analysis
The molecular formula of MitoMark Red I is C32H32Cl2N2O . The exact mass and molecular weight are not specified .Physical And Chemical Properties Analysis
MitoMark Red I has a molecular weight of 531.52 . It is a solid substance . The dye is soluble in DMSO . It should be stored at -20°C, away from moisture .Wissenschaftliche Forschungsanwendungen
MitoMark Red I is a red fluorescent mitochondrial stain . It is used to visualize mitochondria in live cells . Here are some key details:
- Scientific Field : Cell Biology, specifically, Mitochondrial Research .
- Application Summary : MitoMark Red I is used to stain mitochondria in live cells, allowing researchers to study mitochondrial function in real-time . The stain accumulates within the mitochondria due to its positive charge.
- Methods of Application : The stain is cell-permeable, meaning it can enter live cells . It is recommended to prepare stock solutions in DMSO . The fluorescence intensity of MitoMark Red I is dependent on the mitochondrial membrane potential .
- Results or Outcomes : The results obtained from using MitoMark Red I would depend on the specific experiment being conducted. Generally, it allows for the visualization of mitochondria, which can be crucial in studies related to cell health, aging, apoptosis, and other areas of cell biology .
-
Apoptosis Studies : MitoMark Red I can be used to study apoptosis, or programmed cell death. Changes in mitochondrial membrane potential are often an early event in apoptosis, and MitoMark Red I can help visualize these changes .
-
Drug Testing : In pharmaceutical research, MitoMark Red I can be used to test the effects of drugs on mitochondrial function. Any changes in mitochondrial activity in response to a drug can be visualized using this stain .
-
Aging Research : Mitochondrial dysfunction is a known factor in aging and many age-related diseases. MitoMark Red I can be used in aging research to study changes in mitochondrial function over time .
-
Cancer Research : Many cancer cells exhibit changes in mitochondrial function. MitoMark Red I can be used in cancer research to study these changes, which could potentially lead to the development of new cancer treatments .
-
Neuroscience : In neuroscience, MitoMark Red I can be used to study the role of mitochondria in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
-
Metabolic Studies : Mitochondria play a crucial role in cellular metabolism. MitoMark Red I can be used to study metabolic processes and disorders .
-
Apoptosis Studies : MitoMark Red I can be used to study apoptosis, or programmed cell death. Changes in mitochondrial membrane potential are often an early event in apoptosis, and MitoMark Red I can help visualize these changes .
-
Drug Testing : In pharmaceutical research, MitoMark Red I can be used to test the effects of drugs on mitochondrial function. Any changes in mitochondrial activity in response to a drug can be visualized using this stain .
-
Aging Research : Mitochondrial dysfunction is a known factor in aging and many age-related diseases. MitoMark Red I can be used in aging research to study changes in mitochondrial function over time .
-
Cancer Research : Many cancer cells exhibit changes in mitochondrial function. MitoMark Red I can be used in cancer research to study these changes, which could potentially lead to the development of new cancer treatments .
-
Neuroscience : In neuroscience, MitoMark Red I can be used to study the role of mitochondria in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
-
Metabolic Studies : Mitochondria play a crucial role in cellular metabolism. MitoMark Red I can be used to study metabolic processes and disorders .
Safety And Hazards
Eigenschaften
IUPAC Name |
16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MitoMark Red I | |
CAS RN |
167095-09-2 | |
| Record name | Chloromethyl-X-rosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















